molecular formula C19H21NO7S B2535206 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1448133-62-7

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

Cat. No.: B2535206
CAS No.: 1448133-62-7
M. Wt: 407.44
InChI Key: VXGQUJUWMLAMPQ-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a sulfonamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety linked via a 2-hydroxypropyl chain to a 3,4-dihydro-2H-benzo[b][1,4]dioxepine sulfonamide core. This compound is structurally distinct due to its fused dioxepine ring system and the sulfonamide group, which may confer unique physicochemical and pharmacological properties, such as enhanced solubility or receptor-binding affinity compared to simpler aromatic sulfonamides .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO7S/c1-19(21,13-3-5-16-17(9-13)27-12-26-16)11-20-28(22,23)14-4-6-15-18(10-14)25-8-2-7-24-15/h3-6,9-10,20-21H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGQUJUWMLAMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC2=C(C=C1)OCCCO2)(C3=CC4=C(C=C3)OCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzo[d][1,3]dioxole moiety
  • Hydroxypropyl group
  • Dihydrobenzo[b][1,4]dioxepine core
  • Sulfonamide functional group

Table 1: Structural Details

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₇S
Molecular Weight374.41 g/mol
CAS Number1396772-58-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzo[d][1,3]dioxole core followed by the introduction of the hydroxypropyl and sulfonamide groups through nucleophilic substitutions.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing benzo[d][1,3]dioxole have shown promising results in inhibiting cancer cell proliferation.

Case Study:
A study evaluated several benzo[d][1,3]dioxole derivatives for their anticancer activity against various cancer cell lines (HepG2, HCT116, MCF-7). The results demonstrated that some compounds had IC₅₀ values lower than standard drugs like doxorubicin (IC₅₀ values: 7.46 µM for HepG2) indicating superior efficacy in some cases .

The mechanisms underlying the anticancer activity of this compound may involve:

  • Inhibition of EGFR Tyrosine Kinase: This pathway is crucial for cell proliferation and survival.
  • Induction of Apoptosis: Studies have shown alterations in apoptotic markers such as Bax and Bcl-2 in treated cells.
  • Cell Cycle Arrest: Analysis revealed that treated cells exhibited significant changes in cell cycle progression.

Table 2: Comparison of Biological Activities

Compound NameIC₅₀ (µM) HepG2IC₅₀ (µM) HCT116IC₅₀ (µM) MCF7
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)2.381.544.52
Doxorubicin7.468.294.56

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of benzo[d][1,3]dioxol-containing derivatives. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, synthesis, and inferred properties.

Positional Isomers and Substitution Patterns

  • N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide (CAS 1448027-46-0) Key Difference: The benzo[d][1,3]dioxol group is attached to the 3rd carbon of the hydroxypropyl chain instead of the 2nd.

Heterocyclic Sulfonamide Variants

  • N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide (CAS 1396675-52-7)
    • Key Difference : The dioxepine ring is replaced with a 3,5-dimethylisoxazole group.
    • Implications : The isoxazole’s electron-withdrawing nature and reduced ring size may decrease polarity and increase metabolic stability compared to the dioxepine system .

Amide vs. Sulfonamide Functionality

  • N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide (CAS 1396798-07-4)
    • Key Difference : The sulfonamide group is replaced with a 2-(methylthio)benzamide.
    • Implications : The amide group lacks the sulfonamide’s strong hydrogen-bonding capacity, which could reduce solubility and alter pharmacokinetics .

Core Structural Analogues

  • 2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (Compound 5b) Key Difference: A thiazole-acetamide core replaces the dioxepine-sulfonamide scaffold.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide Not Provided C₁₉H₂₀N₂O₇S ~420.4* Dioxepine-sulfonamide core, 2-hydroxypropyl linker, benzo[d][1,3]dioxol substituent
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide 1448027-46-0 C₁₉H₂₀N₂O₇S ~420.4* Positional isomer (3-hydroxypropyl vs. 2-hydroxypropyl)
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide 1396675-52-7 C₁₅H₁₈N₂O₆S 354.4 Isoxazole-sulfonamide core, no dioxepine ring
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(methylthio)benzamide 1396798-07-4 C₁₈H₁₉NO₄S 345.4 Benzamide with methylthio substituent, no sulfonamide
2-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acetamide (5b) Not Provided C₂₅H₂₀N₂O₄S ~444.5* Thiazole-acetamide core, benzoyl-phenyl substituent

*Estimated based on molecular formula.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this sulfonamide derivative to achieve high yields and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including:

  • Temperature : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., sulfonamide bond degradation) .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance nucleophilic substitution efficiency .
  • Catalytic Bases : Triethylamine or sodium hydroxide facilitates deprotonation during sulfonamide coupling .
    • Analytical Validation : Use NMR (¹H/¹³C) and LC-MS to confirm intermediate purity and final product integrity .

Q. How do structural motifs (e.g., benzo[d][1,3]dioxole, dihydrobenzo[b][1,4]dioxepine) influence the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : The benzo[d][1,3]dioxole moiety increases logP values, enhancing membrane permeability .
  • Hydrogen Bonding : The 2-hydroxypropyl group and sulfonamide nitrogen contribute to solubility in aqueous buffers (e.g., PBS at pH 7.4) .
  • Conformational Rigidity : The dihydrobenzo[b][1,4]dioxepine ring restricts rotational freedom, potentially improving target binding specificity .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer :

  • Structural Elucidation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve complex stereochemistry .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) quantify impurities below 0.1% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target stabilization .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rodent) to assess CYP450-mediated inactivation, which may explain variability in cell-based vs. in vivo studies .
  • Structural Analog Comparison : Benchmark activity against analogs (e.g., 3-chloro-2-methylbenzenesulfonamide derivatives) to identify critical pharmacophores .

Q. What strategies are effective for elucidating the compound’s mechanism of action when initial target prediction algorithms yield conflicting results?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to capture interacting proteins in lysates .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions for predicted targets (e.g., SYK kinase) to prioritize experimental validation .

Q. How can researchers design experiments to assess the compound’s stability under physiological conditions (e.g., plasma, lysosomal pH)?

  • Methodological Answer :

  • Plasma Stability Assay : Incubate the compound in human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS/MS .
  • pH-Dependent Hydrolysis : Test stability in buffers mimicking lysosomal (pH 4.5) and cytoplasmic (pH 7.4) environments; monitor sulfonamide bond cleavage .
  • Light/Oxidation Stress Testing : Expose to UV light (ICH Q1B guidelines) and radical initiators (e.g., AIBN) to identify degradants .

Q. What computational approaches are suitable for predicting off-target interactions and toxicity risks early in development?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against toxicity-associated targets (e.g., hERG, CYP3A4) .
  • QSAR Modeling : Train models on Tox21 datasets to predict hepatotoxicity or mutagenicity .
  • Transcriptomics : Analyze Gene Ontology (GO) enrichment in RNA-seq data from treated cell lines to identify dysregulated pathways .

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